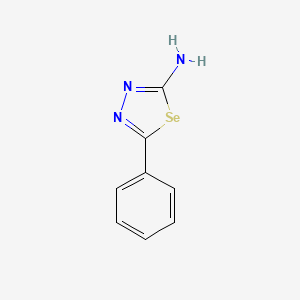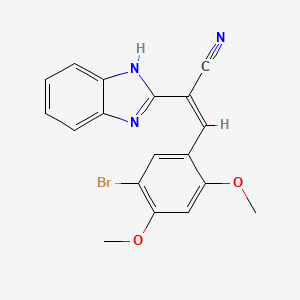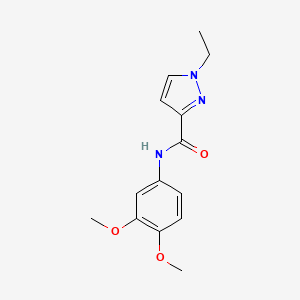
N-(sec-butyl)-N'-(3,5-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-N'-(3,5-dimethylphenyl)urea, also known as S-diethylcarbamoylglutathione, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of glutathione S-transferase (GST), an enzyme that plays a crucial role in the detoxification of xenobiotics and endogenous compounds.
Mécanisme D'action
N-(sec-butyl)-N'-(3,5-dimethylphenyl)urea inhibits GST activity by binding to the active site of the enzyme. The inhibitor forms a covalent bond with the thiol group of the cysteine residue in the active site, blocking the enzyme's ability to catalyze the conjugation of glutathione with electrophilic substrates.
Biochemical and Physiological Effects:
The inhibition of GST activity by this compound has several biochemical and physiological effects. Inhibition of GST activity leads to increased levels of toxic compounds in the body, which can cause oxidative stress and damage to cellular components. Additionally, inhibition of GST activity can affect the metabolism of drugs and other xenobiotics, leading to altered pharmacokinetics and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-butyl)-N'-(3,5-dimethylphenyl)urea has several advantages for lab experiments. It is a potent and specific inhibitor of GST, making it a valuable tool for studying the role of GST in various biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to the use of this compound in lab experiments. The inhibitor is relatively toxic and can cause cellular damage at high concentrations. Additionally, the inhibition of GST activity can have complex effects on cellular processes, making it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(sec-butyl)-N'-(3,5-dimethylphenyl)urea. One area of research is the development of more potent and specific inhibitors of GST. Additionally, the role of GST in cancer and other diseases is an area of active research, and this compound may be a valuable tool for investigating these processes. Finally, the use of this compound in combination with other inhibitors or drugs may provide new insights into the role of GST in various biological processes.
Méthodes De Synthèse
N-(sec-butyl)-N'-(3,5-dimethylphenyl)urea can be synthesized by the reaction of sec-butyl isocyanate with 3,5-dimethylphenylurea in the presence of a base such as sodium hydride or potassium carbonate. The reaction yields a white crystalline solid that can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(sec-butyl)-N'-(3,5-dimethylphenyl)urea has been widely used in scientific research as a tool to study the role of GST in various biological processes. It has been shown to inhibit GST activity in vitro and in vivo, leading to increased susceptibility to toxic compounds. Additionally, this compound has been used to investigate the role of GST in drug metabolism, oxidative stress, and cancer.
Propriétés
IUPAC Name |
1-butan-2-yl-3-(3,5-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-5-11(4)14-13(16)15-12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARUBJDHPDKPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[4-(acetyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5410843.png)
![5-acetyl-6-methyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5410849.png)

![3-benzyl-3-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5410873.png)
![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5410886.png)
![3-allyl-5-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5410889.png)

![(4-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}phenyl)acetic acid](/img/structure/B5410897.png)


![N-[2-(aminocarbonyl)phenyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5410926.png)
![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 3-(4-nitrophenyl)acrylate](/img/structure/B5410937.png)
![5-chloro-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5410940.png)